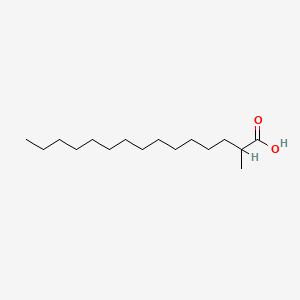
Peroxide, bis(2-methylbenzoyl)
概要
説明
Peroxide, bis(2-methylbenzoyl): It is a white crystalline solid that is used primarily as a polymerization initiator and cross-linking agent in various industrial applications . This compound is known for its ability to decompose and generate free radicals, which makes it valuable in the production of polymers and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Peroxide, bis(2-methylbenzoyl) can be synthesized through the reaction of 2-methylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
- Dissolving 2-methylbenzoyl chloride in an organic solvent such as dichloromethane.
- Adding hydrogen peroxide slowly to the solution while maintaining a low temperature.
- Adding a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of peroxide, bis(2-methylbenzoyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
化学反応の分析
Types of Reactions: Peroxide, bis(2-methylbenzoyl) undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: It decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where one of the benzoyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions typically involve mild temperatures and the presence of a catalyst.
Decomposition: This reaction often occurs at elevated temperatures or in the presence of a catalyst.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation: The major products are typically oxidized organic compounds.
Decomposition: The primary products are free radicals, which can further react to form polymers or other complex molecules.
Substitution: The products depend on the substituent introduced during the reaction.
科学的研究の応用
Chemistry: Peroxide, bis(2-methylbenzoyl) is widely used as a polymerization initiator in the production of various polymers, including polyethylene and polypropylene. It is also used in the synthesis of other organic peroxides and as a reagent in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used to study oxidative stress and its effects on cells and tissues. It is also used in the development of new drugs and therapeutic agents that target oxidative pathways .
Industry: In the industrial sector, peroxide, bis(2-methylbenzoyl) is used as a cross-linking agent in the production of rubber and plastics. It is also used in the manufacturing of adhesives, coatings, and sealants .
作用機序
The mechanism of action of peroxide, bis(2-methylbenzoyl) involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound can also act as an oxidizing agent, transferring oxygen atoms to other molecules and facilitating various oxidation reactions .
類似化合物との比較
Benzoyl peroxide: Another organic peroxide used as a polymerization initiator and in acne treatment.
Di-tert-butyl peroxide: Used as a polymerization initiator and in the synthesis of other organic compounds.
Cumene hydroperoxide: Used in the production of phenol and acetone, as well as a polymerization initiator.
Uniqueness: Peroxide, bis(2-methylbenzoyl) is unique due to its specific structure, which allows it to generate free radicals efficiently and initiate polymerization reactions at relatively low temperatures. Its ability to act as both an oxidizing agent and a polymerization initiator makes it versatile in various chemical processes .
特性
IUPAC Name |
(2-methylbenzoyl) 2-methylbenzenecarboperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNIEOYWVIEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062806 | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-79-5 | |
| Record name | o-Methylbenzoyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(o-toluoyl) peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















